![molecular formula C22H22F3N5OS B2513868 2-(4-benzhydrylpiperazino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 478045-31-7](/img/structure/B2513868.png)
2-(4-benzhydrylpiperazino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
“2-(4-benzhydrylpiperazino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a chemical compound with the molecular formula C22H22F3N5OS . It’s a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, such as the compound , is a topic of ongoing research. The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing these derivatives have been reported .Molecular Structure Analysis
The molecular structure of this compound includes a benzhydrylpiperazino group and a trifluoromethyl-thiadiazol group attached to an acetamide group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
- A recent study highlights the use of this compound in Cu(OAc)2-mediated benzimidazole-directed C–H cyanation. The compound serves as a cyano source, enabling the synthesis of 2-(1H-benzo[d]imidazol-2-yl)aryl nitriles. This reaction allows facile and convenient access to cyano derivatives from arenes, with moderate to good yields.
- 2-(4-benzhydrylpiperazin-1-yl)ethanol (a close relative of the compound) has been identified as a pharmaceutical intermediate . It may play a role in drug development or synthesis.
- During the cyanation process, a fluorescent material (5a) was obtained as a derivative of the cyanide product . Further exploration of this material could lead to applications in sensors, imaging, or optoelectronics.
C–H Cyanation Reaction
Pharmaceutical Intermediates
Fluorescent Material Synthesis
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the hepatitis c virus (hcv) . More research is needed to confirm the exact target of this compound.
Mode of Action
It’s suggested that similar compounds could block hcv replication by acting on the hcv entry stage
Biochemical Pathways
Given its potential antiviral activity, it may interfere with the life cycle of viruses like hcv . More research is needed to identify the exact biochemical pathways this compound affects.
Result of Action
Similar compounds have shown significant antiviral activity against hcv . More research is needed to understand the exact molecular and cellular effects of this compound’s action.
properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5OS/c23-22(24,25)20-27-28-21(32-20)26-18(31)15-29-11-13-30(14-12-29)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2,(H,26,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFFDBHWWOFENX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NN=C(S2)C(F)(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzhydrylpiperazino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
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